molecular formula C12H11N3O3 B12563057 5-(Benzyloxy)-6-nitropyridin-3-amine CAS No. 166259-97-8

5-(Benzyloxy)-6-nitropyridin-3-amine

Cat. No.: B12563057
CAS No.: 166259-97-8
M. Wt: 245.23 g/mol
InChI Key: BQZNJBUESBXLLV-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-6-nitropyridin-3-amine is an organic compound that belongs to the class of nitropyridines This compound is characterized by the presence of a benzyloxy group at the 5-position, a nitro group at the 6-position, and an amine group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-6-nitropyridin-3-amine typically involves multi-step organic reactions. One common method is the nitration of 5-(benzyloxy)pyridin-3-amine. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields this compound as the primary product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-6-nitropyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The benzyloxy group can be cleaved under reductive conditions to yield the corresponding phenol.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Reduction: 5-(Benzyloxy)-6-aminopyridin-3-amine.

    Substitution: Various N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

5-(Benzyloxy)-6-nitropyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-6-nitropyridin-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyloxy group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Benzyloxy)-6-nitropyridin-3-amine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a nitro and an amine group allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

166259-97-8

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

6-nitro-5-phenylmethoxypyridin-3-amine

InChI

InChI=1S/C12H11N3O3/c13-10-6-11(12(14-7-10)15(16)17)18-8-9-4-2-1-3-5-9/h1-7H,8,13H2

InChI Key

BQZNJBUESBXLLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC(=C2)N)[N+](=O)[O-]

Origin of Product

United States

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